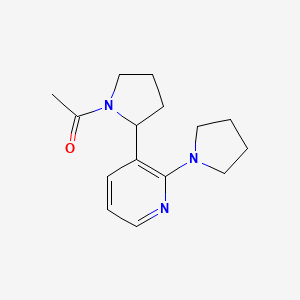

1-(2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Beschreibung

1-(2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a pyridine core substituted with a pyrrolidine ring and an acetyl group. Its structure combines two nitrogen-containing rings (pyridine and pyrrolidine), which may confer unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Eigenschaften

Molekularformel |

C15H21N3O |

|---|---|

Molekulargewicht |

259.35 g/mol |

IUPAC-Name |

1-[2-(2-pyrrolidin-1-ylpyridin-3-yl)pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C15H21N3O/c1-12(19)18-11-5-7-14(18)13-6-4-8-16-15(13)17-9-2-3-10-17/h4,6,8,14H,2-3,5,7,9-11H2,1H3 |

InChI-Schlüssel |

YCPDERQUDAMDIG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)N1CCCC1C2=C(N=CC=C2)N3CCCC3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of pyrrolidine with pyridine derivatives under controlled conditions. One common method involves the reaction of 3-pyridinecarboxaldehyde with pyrrolidine in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced pyrrolidine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-(2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structurally related compounds, emphasizing key differences in substituents, molecular properties, and applications:

Key Observations:

Substituent Effects: Methyl vs. Methoxy vs. Nitro Groups: Methoxy substituents () improve solubility via polarity, whereas nitro groups () increase reactivity and toxicity risks.

Heterocyclic Complexity :

- Compounds with fused rings (e.g., imidazo-pyridine in ) exhibit higher molecular complexity and may target specific enzymes or receptors, unlike simpler pyridine-pyrrolidine systems.

Commercial and Safety Profiles: The fluorinated analog () is commercially available, suggesting industrial relevance.

Biologische Aktivität

1-(2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound characterized by a multi-ring structure that includes pyrrolidine and pyridine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in drug development.

The molecular formula of 1-(2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone is C₁₅H₁₈N₄O, with a molecular weight of 283.37 g/mol. The presence of a ketone functional group enhances its reactivity and potential interactions with biological systems.

Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O |

| Molecular Weight | 283.37 g/mol |

| Functional Groups | Ketone, Pyrrolidine, Pyridine |

Antioxidant Activity

Research indicates that compounds with similar structures to 1-(2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone exhibit significant antioxidant properties. For instance, studies using the DPPH radical scavenging method have shown that derivatives of pyrrolidine can demonstrate high antioxidant activity, which may be attributed to their ability to donate electrons and neutralize free radicals .

Antimicrobial Properties

The structural components of this compound suggest potential antimicrobial activity. Similar compounds have been noted for their effectiveness against various bacterial strains. For example, pyridine derivatives have been shown to possess antimicrobial properties, potentially making 1-(2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone a candidate for further exploration in this area .

Neuropharmacological Effects

Given the presence of pyrrolidine and pyridine rings, there is potential for neuropharmacological activity. Compounds with these structures have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression. Studies suggest that modifications to the pyridine ring can enhance binding affinity to neurotransmitter receptors, indicating a promising avenue for research into the psychoactive properties of this compound .

Case Study 1: Antioxidant Screening

A study screened various pyrrolidine derivatives for antioxidant activity using the DPPH method. The results indicated that certain structural modifications significantly enhanced radical scavenging ability compared to standard antioxidants like ascorbic acid .

| Compound Name | DPPH Scavenging Activity (%) | Comparison with Ascorbic Acid |

|---|---|---|

| 1-(2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone | TBD | TBD |

| Standard (Ascorbic Acid) | 90 | - |

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of pyridine derivatives, compounds structurally similar to 1-(2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone exhibited notable efficacy against Gram-positive and Gram-negative bacteria. This suggests that further exploration of this compound could yield valuable insights into its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.